2-bromo-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
2-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
The synthesis of 2-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide typically involves the reaction between 3-chloro-2-hydroxybenzaldehyde and 4-bromobenzohydrazide in a methanol solution. The mixture is refluxed for 12 hours, filtered, and then allowed to crystallize at room temperature, yielding colorless square crystals . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination polymers and supramolecular networks.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 2-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets and pathways. For example, it can inhibit enzymes such as 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ) in Helicobacter pylori . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar compounds to 2-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide include:
- 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The uniqueness of 2-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H13BrN2O3 |
---|---|
Molecular Weight |
349.18 g/mol |
IUPAC Name |
2-bromo-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-14-8-10(6-7-13(14)19)9-17-18-15(20)11-4-2-3-5-12(11)16/h2-9,19H,1H3,(H,18,20)/b17-9+ |
InChI Key |
IUBWPGXPSTUAFH-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Br)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Br)O |
Origin of Product |
United States |
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